[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAFA-93 is a novel prodrug of the mechanistic target of rapamycin (mTOR) inhibitor rapamycin. It has successfully completed Phase 1 clinical development and is currently being investigated for its potential use in the prevention of organ rejection in transplantation, the treatment of autoimmune and oncological diseases, and as a component of coated stents for the treatment of coronary artery disease .
準備方法
The specific synthetic routes and reaction conditions for TAFA-93 are not widely published. as a prodrug of rapamycin, it is likely synthesized through a series of chemical reactions that modify the rapamycin molecule to enhance its pharmacokinetic properties. Industrial production methods would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
化学反応の分析
TAFA-93, being a prodrug, undergoes biotransformation in the body to release the active mTOR inhibitor, rapamycin. The types of reactions it undergoes include:
Hydrolysis: The prodrug is hydrolyzed to release the active drug.
Oxidation and Reduction: These reactions may occur during the metabolism of the compound.
Substitution: Chemical modifications to the rapamycin molecule to create TAFA-93 likely involve substitution reactions.
Common reagents and conditions used in these reactions would include various organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. The major product formed from these reactions is the active mTOR inhibitor, rapamycin .
科学的研究の応用
TAFA-93 has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug design and biotransformation.
Biology: Investigated for its effects on cellular pathways involving mTOR, which is a key regulator of cell growth and metabolism.
Medicine: Explored for its potential in preventing organ rejection in transplantation, treating autoimmune diseases, and as a component of coated stents for coronary artery disease.
Industry: Potential use in the pharmaceutical industry for the development of new therapeutic agents targeting mTOR
作用機序
TAFA-93 exerts its effects by being converted into the active mTOR inhibitor, rapamycin. The mTOR pathway is involved in regulating cell growth, proliferation, and survival. By inhibiting mTOR, TAFA-93 can suppress immune responses, which is beneficial in preventing organ rejection and treating autoimmune diseases. The molecular targets of TAFA-93 include the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are key components of the mTOR signaling pathway .
類似化合物との比較
TAFA-93 is unique compared to other mTOR inhibitors due to its prodrug nature, which allows for improved pharmacokinetic properties and targeted delivery of the active drug. Similar compounds include:
Rapamycin: The active drug released from TAFA-93.
Everolimus: Another mTOR inhibitor used in transplantation and oncology.
Temsirolimus: An mTOR inhibitor used in the treatment of renal cell carcinoma.
TAFA-93’s uniqueness lies in its design as a prodrug, which can potentially offer better bioavailability and reduced side effects compared to its parent compound, rapamycin .
特性
TAFA-93 has distinct mechanism of action than calcineurin inhibitors such as ISA247, Isotechnika’s lead drug. It has the pontential to be administered as a complementary therapy along with ISA247 in the prevention of organ rejection after transplantation. | |
分子式 |
C56H90N2O17S |
分子量 |
1095.4 g/mol |
IUPAC名 |
[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid |
InChI |
InChI=1S/C55H86N2O14.CH4O3S/c1-33-18-14-13-15-19-34(2)45(66-10)30-41-23-21-39(7)55(65,71-41)52(62)53(63)57-25-17-16-20-42(57)54(64)69-46(36(4)28-40-22-24-43(58)47(29-40)67-11)31-44(59)35(3)27-38(6)50(70-48(60)32-56(8)9)51(68-12)49(61)37(5)26-33;1-5(2,3)4/h13-15,18-19,27,33,35-37,39-43,45-47,50-51,58,65H,16-17,20-26,28-32H2,1-12H3;1H3,(H,2,3,4)/b15-13?,18-14+,34-19?,38-27?;/t33?,35?,36?,37?,39?,40?,41?,42?,43?,45?,46?,47?,50?,51?,55-;/m0./s1 |
InChIキー |
XVNMRKHCSMPLOF-XAWNVHPISA-N |
異性体SMILES |
CC1CCC2CC(C(=CC=C/C=C/C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@]1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。